Cobalt tetraammine phosphate
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Description
Cobalt phosphates are compounds with an open framework that present various physical performances in relation to their structures . They have been examined for their potential as ionic conductors or ion exchangers . Cobalt in these compounds has the oxidation state (+II) and is octacoordinated .
Synthesis Analysis
Cobalt phosphate materials can be prepared in one step at room temperature using different raw materials . The synthesis methods of cobalt phosphates and metallo-cobalt phosphates in the crystalline form have been described .Molecular Structure Analysis
Cobalt phosphates exhibit 3D flower-like structures . Phosphate anions of formulation [PO3]nn− (n tends to infinity) develop into long chains of PO4 tetrahedra linked together by CoO6 octahedra to form a 3D framework .Chemical Reactions Analysis
Cobalt phosphates show relatively high photocatalytic activity for H2 evolution reaction (HER) in the presence of Eosin Y as a sensitizer in an aqueous triethanolamine solution . The mechanisms of photocatalytic HER and the formation of flower-like Co3(PO4)2 were discussed .Physical and Chemical Properties Analysis
Cobalt phosphates have many physicochemical properties, including ionic conduction . They were characterized by X-ray diffraction (XRD), scanning electron microscopy (SEM), X-ray photoelectron spectroscopy (XPS), and N2 gas adsorption .Mechanism of Action
The mechanism of action of cobalt phosphates is related to their structure. The open framework formed by tetrahedra and octahedra sharing corners or edges, delimiting cages (1D), interlayer spaces (2D), or tunnels (3D), or communicating by the intermediate of windows where cations are located, is an interesting field with intense activity .
Future Directions
The development of new materials that could potentially be ionic conductors or ion exchangers has led to the examination of the Co-P-O and A-Co-P-O crystallographic systems . The present system comprising only abundant elements contributes toward the development of cost-efficient solar HER to achieve sustainable development .
Properties
IUPAC Name |
azane;cobalt(3+);phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Co.4H3N.H3O4P/c;;;;;1-5(2,3)4/h;4*1H3;(H3,1,2,3,4)/q+3;;;;;/p-3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAAXCOSOFSBRN-UHFFFAOYSA-K |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N.N.[O-]P(=O)([O-])[O-].[Co+3] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoH12N4O4P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50173970 |
Source
|
Record name | Cobalt tetraammine phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50173970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20142-28-3 |
Source
|
Record name | Cobalt tetraammine phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020142283 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cobalt tetraammine phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50173970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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